1-Methyl-3-phenyl-1H-indol-2-amine
Description
1-Methyl-3-phenyl-1H-indol-2-amine is a substituted indole derivative featuring a methyl group at position 1, a phenyl group at position 3, and an amine at position 2. Indole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antioxidant, antimicrobial, and neuroprotective properties . The structural uniqueness of this compound—specifically the placement of substituents—may influence its electronic configuration, solubility, and interaction with biological targets.
Properties
CAS No. |
58314-80-0 |
|---|---|
Molecular Formula |
C15H14N2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-methyl-3-phenylindol-2-amine |
InChI |
InChI=1S/C15H14N2/c1-17-13-10-6-5-9-12(13)14(15(17)16)11-7-3-2-4-8-11/h2-10H,16H2,1H3 |
InChI Key |
LQZMSKVPYNTYIR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1N)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substituent Positioning and Functional Groups
- 2-Phenyl-1H-indol-3-amine (CAS 23041-45-4): Features a phenyl group at position 2 and an amine at position 3.
- N,1-Dimethyl-N-phenyl-1H-indol-3-amine (CAS 30065-72-6): Contains a methyl group at position 1 and a phenyl-substituted amine at position 3. The absence of a phenyl group at position 3 in the target compound may result in distinct physicochemical properties .
- 2-(1H-Indol-3-yl)-2-methylpropan-1-amine : A tryptamine derivative with a branched alkyl chain at position 3. The target compound’s rigid phenyl group at position 3 contrasts with this flexible side chain, suggesting differences in membrane permeability and receptor interactions .
Molecular Formula and Weight
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| 1-Methyl-3-phenyl-1H-indol-2-amine* | C₁₅H₁₄N₂ | 222.29 |
| 2-Phenyl-1H-indol-3-amine | C₁₄H₁₂N₂ | 208.26 |
| N,1-Dimethyl-N-phenyl-1H-indol-3-amine | C₁₆H₁₆N₂ | 236.31 |
*Inferred based on structural similarity.
Physicochemical Properties
- Solubility : The phenyl group at position 3 in the target compound likely reduces water solubility compared to derivatives with polar substituents (e.g., hydroxyl or acetamide groups in ) .
- Stability : Methyl and phenyl groups may enhance steric protection of the amine group, reducing oxidative degradation—a common issue in indole derivatives .
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